molecular formula C14H12Cl2N2O4 B13147911 Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-methoxybenzoate

Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-methoxybenzoate

Cat. No.: B13147911
M. Wt: 343.2 g/mol
InChI Key: SKWLNDOHNUMSHA-UHFFFAOYSA-N
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Description

Benzoicacid,4-chloro-3-[[(2-chloro-5-pyrimidinyl)oxy]methyl]-5-methoxy-,methylester is a complex organic compound with a unique structure that includes both benzoic acid and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid,4-chloro-3-[[(2-chloro-5-pyrimidinyl)oxy]methyl]-5-methoxy-,methylester typically involves multiple steps. One common method includes the reaction of 4-chloro-3-hydroxy-5-methoxybenzoic acid with 2-chloro-5-pyrimidinol in the presence of a suitable base to form the desired ester. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoicacid,4-chloro-3-[[(2-chloro-5-pyrimidinyl)oxy]methyl]-5-methoxy-,methylester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoicacid,4-chloro-3-[[(2-chloro-5-pyrimidinyl)oxy]methyl]-5-methoxy-,methylester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Benzoicacid,4-chloro-3-[[(2-chloro-5-pyrimidinyl)oxy]methyl]-5-methoxy-,methylester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-chloro-, methyl ester: Similar structure but lacks the pyrimidine moiety.

    2-Chlorobenzoic acid, methyl ester: Another related compound with a different substitution pattern.

Uniqueness

What sets Benzoicacid,4-chloro-3-[[(2-chloro-5-pyrimidinyl)oxy]methyl]-5-methoxy-,methylester apart is its unique combination of benzoic acid and pyrimidine structures, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C14H12Cl2N2O4

Molecular Weight

343.2 g/mol

IUPAC Name

methyl 4-chloro-3-[(2-chloropyrimidin-5-yl)oxymethyl]-5-methoxybenzoate

InChI

InChI=1S/C14H12Cl2N2O4/c1-20-11-4-8(13(19)21-2)3-9(12(11)15)7-22-10-5-17-14(16)18-6-10/h3-6H,7H2,1-2H3

InChI Key

SKWLNDOHNUMSHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Cl)COC2=CN=C(N=C2)Cl)C(=O)OC

Origin of Product

United States

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